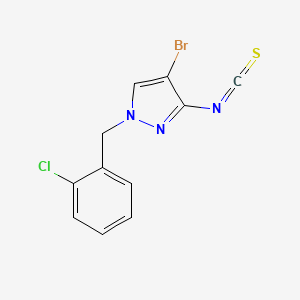

4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole

Description

4-Bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole is a heterocyclic compound featuring a pyrazole core substituted with bromine at the 4-position, a 2-chlorobenzyl group at the 1-position, and an isothiocyanato (-NCS) functional group at the 3-position.

Properties

IUPAC Name |

4-bromo-1-[(2-chlorophenyl)methyl]-3-isothiocyanatopyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrClN3S/c12-9-6-16(15-11(9)14-7-17)5-8-3-1-2-4-10(8)13/h1-4,6H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHYRDZNWFIUSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN2C=C(C(=N2)N=C=S)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301173582 | |

| Record name | 4-Bromo-1-[(2-chlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301173582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1004192-79-3 | |

| Record name | 4-Bromo-1-[(2-chlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1004192-79-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-1-[(2-chlorophenyl)methyl]-3-isothiocyanato-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301173582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole typically involves the following steps:

Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions to form the pyrazole core.

Bromination: The pyrazole ring is then brominated using bromine or a brominating agent such as N-bromosuccinimide.

Introduction of the chlorobenzyl group: This step involves the reaction of the brominated pyrazole with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate.

Isothiocyanation: Finally, the isothiocyanate group is introduced by reacting the intermediate with thiophosgene or a similar reagent.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole can undergo various chemical reactions, including:

Substitution reactions: The bromine and isothiocyanate groups can be substituted with other nucleophiles.

Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an amine-substituted pyrazole derivative.

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity:

Research indicates that isothiocyanate compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the isothiocyanate group in 4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting cancer cell proliferation. -

Enzyme Inhibition:

The compound has shown promise as an enzyme inhibitor, particularly targeting enzymes involved in cancer metabolism. Studies have demonstrated that derivatives of pyrazole can effectively inhibit key metabolic enzymes, leading to reduced tumor growth in preclinical models. -

Antimicrobial Properties:

Pyrazole derivatives are known for their antimicrobial activities. The compound's structure may enhance its ability to interact with microbial targets, making it a candidate for further development as an antimicrobial agent.

Agrochemical Applications

-

Pesticide Development:

The unique chemical properties of 4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole make it suitable for use in developing new agrochemicals. Its reactivity allows for modifications that can enhance efficacy against pests while minimizing environmental impact . -

Herbicide Formulation:

Research has indicated that isothiocyanates can act as herbicides by disrupting plant growth processes. The application of this compound in herbicide formulations could provide effective control over unwanted vegetation .

Materials Science Applications

-

Polymer Chemistry:

The compound's reactivity allows it to be utilized in the synthesis of novel polymers with specific properties. Its incorporation into polymer matrices can lead to materials with enhanced thermal stability and mechanical strength . -

Nanotechnology:

Recent studies have explored the use of pyrazole derivatives in nanotechnology applications, particularly in the development of nanocarriers for drug delivery systems. The ability to modify the surface properties of nanoparticles with such compounds can improve targeting and release profiles .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiocyanate group is known to form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity or modulation of receptor function. The bromine and chlorobenzyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Related Pyrazole Derivatives

Structural and Substituent Variations

The compound’s unique combination of substituents distinguishes it from analogous pyrazole derivatives. Key comparisons include:

Halogen Substitutions

- Chloro vs. Bromo Effects : Evidence from isostructural chloro and bromo derivatives (e.g., compounds 4 and 5 in ) demonstrates that bromine’s larger atomic radius and lower electronegativity compared to chlorine enhance van der Waals interactions and influence binding site interactions in therapeutic contexts .

Functional Group Variations

- Isothiocyanato (-NCS) Group: Unlike derivatives with methyl or phenyl groups (e.g., 4-iodo-1-isobutyl-3-(propoxymethyl)-1H-pyrazole ), the isothiocyanato group confers electrophilic reactivity, enabling covalent interactions with biological nucleophiles (e.g., cysteine residues in enzymes). This property is absent in non-reactive analogs such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(5-methyl-1-p-tolyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole .

Spectroscopic and Analytical Data

While detailed spectra for the target compound are unavailable, comparisons with related compounds highlight trends:

- Mass Spectrometry : Brominated pyrazoles (e.g., Example 5.17 in ) exhibit characteristic isotopic patterns (m/z 301, 303, 305 for [M+H]⁺) due to bromine’s natural isotope distribution . The target compound would display similar patterns, with additional peaks from the 2-chlorobenzyl group.

- NMR Spectroscopy : In 4-bromo-1-phenyl-1H-pyrazol-3-ol, ¹H NMR signals for the pyrazole ring protons appear at δ 6.5–7.5 ppm, while bromine and chlorine substituents deshield adjacent carbons in ¹³C NMR .

Biological Activity

4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole, a heterocyclic compound, has gained attention in recent years for its diverse biological activities. Characterized by a pyrazole ring with bromine, chlorobenzyl, and isothiocyanate substituents, this compound exhibits potential applications in medicinal chemistry and materials science. This article aims to provide a comprehensive overview of the biological activity of 4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole, including its mechanisms of action, antimicrobial properties, and anticancer activities supported by case studies and research findings.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₇BrClN₃S |

| Molecular Weight | 328.62 g/mol |

| CAS Number | 1004192-79-3 |

| IUPAC Name | 4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole |

The compound's structure allows for significant interactions with biological targets due to the presence of the isothiocyanate group, which can form covalent bonds with nucleophilic sites on proteins.

The biological activity of 4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole primarily involves its interaction with specific enzymes and receptors. The isothiocyanate moiety is particularly notable for its ability to inhibit enzyme activity by forming covalent bonds with target proteins. The additional bromine and chlorobenzyl groups enhance the compound's binding affinity and specificity towards these biological targets .

Enzyme Inhibition

Research indicates that compounds with isothiocyanate groups can inhibit various enzymes, including those involved in cancer progression. The inhibition mechanism often involves the modification of cysteine residues in active sites of enzymes, leading to reduced enzymatic activity .

Antimicrobial Activity

Recent studies have shown that 4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole exhibits significant antimicrobial properties. In vitro evaluations revealed that this compound possesses effective antimicrobial activity against several pathogens.

Case Study: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various pyrazole derivatives, including 4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole, it was found that:

- Minimum Inhibitory Concentration (MIC) values ranged from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

- The compound demonstrated significant inhibition of biofilm formation in these bacterial strains, indicating its potential as an antibacterial agent .

Summary of Antimicrobial Activity

| Pathogen | MIC (μg/mL) | Biofilm Inhibition |

|---|---|---|

| Staphylococcus aureus | 0.22 | Significant |

| Staphylococcus epidermidis | 0.25 | Significant |

Anticancer Activity

The anticancer potential of 4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole has also been investigated, revealing promising results.

Case Study: Anticancer Evaluation

In a study focusing on pyrazole derivatives as potential anticancer agents, the following findings were reported:

- The compound exhibited significant growth inhibition across multiple cancer cell lines.

- Notably, it demonstrated cytotoxic effects on renal carcinoma cell lines (RFX 393), with IC₅₀ values indicating moderate potency .

Summary of Anticancer Activity

| Cell Line | IC₅₀ (μM) | Growth Inhibition (%) |

|---|---|---|

| RFX 393 | 11.70 | Moderate |

Q & A

Q. What are the key synthetic strategies for preparing 4-bromo-1-(2-chlorobenzyl)-3-isothiocyanato-1H-pyrazole?

The synthesis typically involves multi-step protocols:

- Cyclization : Formation of the pyrazole core via condensation of hydrazines with β-keto esters or carbonyl derivatives .

- Functionalization : Introduction of the bromo and 2-chlorobenzyl groups through alkylation or nucleophilic substitution.

- Isothiocyanate Incorporation : Reaction of intermediates (e.g., amine precursors) with thiophosgene or ammonium thiocyanate under controlled pH and temperature . Key intermediates are purified via column chromatography (silica gel, ethyl acetate/hexane gradients), and yields are optimized by monitoring reaction progress with TLC .

Q. How is structural characterization performed for this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and purity. For example, aromatic protons appear as distinct multiplets (δ 7.34–8.08 ppm), while isothiocyanate groups lack protons but influence neighboring shifts .

- X-ray Crystallography : Single-crystal diffraction reveals bond lengths, angles, and dihedral angles (e.g., pyrazole ring vs. aryl substituents). Data collection uses Bruker SMART APEX CCD detectors, with absorption corrections via SADABS .

- HRMS : Validates molecular weight and isotopic patterns (e.g., [M + H]+ peaks) .

Q. What safety protocols are critical for handling this compound?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of powders/gases .

- Waste Disposal : Follow institutional guidelines for halogenated/organic waste. Avoid aqueous disposal due to potential aquatic toxicity .

Advanced Research Questions

Q. How can synthetic yields be improved for the isothiocyanate functionalization step?

- Optimized Reagents : Replace thiophosgene with safer alternatives (e.g., N,N'-thiocarbonyldiimidazole) to reduce toxicity while maintaining reactivity .

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates but require careful drying to avoid side reactions .

- Temperature Control : Reactions at 0–5°C minimize decomposition of the isothiocyanate group . Contradictions in yield reports (e.g., 72% vs. 83% in similar protocols) may arise from differences in starting material purity or workup methods .

Q. How do crystallographic data resolve discrepancies in predicted vs. observed molecular conformations?

- Dihedral Angle Analysis : The pyrazole ring in related compounds forms angles of 3.29°–74.91° with aryl substituents, deviating from computational models (e.g., DFT) due to crystal packing forces .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···π, halogen bonding) that stabilize non-ideal geometries . Discrepancies between crystallographic and spectroscopic data (e.g., NMR coupling constants) should prompt re-evaluation of solution vs. solid-state dynamics .

Q. How can biological inactivity in screening assays be interpreted for structurally active analogs?

- Structure-Activity Relationship (SAR) : Compare the title compound with active analogs (e.g., 3-(4-bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde). Differences in substituent electronic profiles (e.g., isothiocyanate vs. aldehyde) may disrupt target binding .

- Assay Conditions : Negative results may stem from poor solubility (test via DMSO titration) or metabolic instability (e.g., thiocyanate group hydrolysis) .

- Counter-Screening : Test against alternative targets (e.g., kinase enzymes vs. GPCRs) to identify latent activity .

Methodological Considerations

Q. What analytical techniques are recommended for purity assessment?

- HPLC-MS : Detects trace impurities (<0.5%) using C18 columns and acetonitrile/water gradients .

- Elemental Analysis : Validates stoichiometry (e.g., Br, Cl, N content) with <0.3% deviation from theoretical values .

Q. How are computational methods integrated with experimental data?

- Docking Studies : Use AutoDock Vina to predict binding poses in biological targets, guided by crystallographic geometries .

- DFT Calculations : Compare optimized gas-phase structures with X-ray data to identify conformational constraints .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.